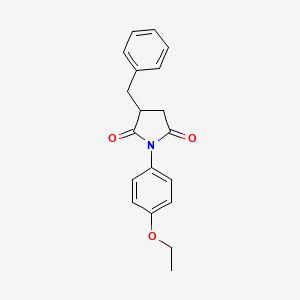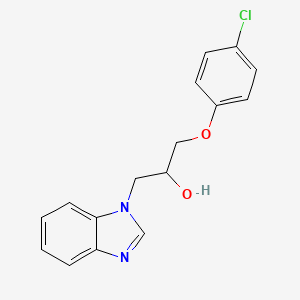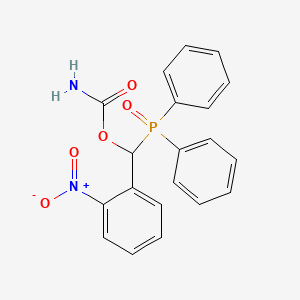![molecular formula C20H26N2O3S B5120804 N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BIM-46174, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been explored in detail.
Wirkmechanismus
BIM-46174 is a small molecule inhibitor that targets a specific enzyme, lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in gene regulation and has been implicated in various diseases, including cancer and inflammation. By inhibiting LSD1, BIM-46174 can alter gene expression and downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BIM-46174 has been shown to have several biochemical and physiological effects. In cancer cells, BIM-46174 can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of inflammation, BIM-46174 can reduce the production of pro-inflammatory cytokines and improve tissue damage. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BIM-46174 is its specificity for LSD1, which reduces the potential for off-target effects. Furthermore, BIM-46174 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BIM-46174 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for BIM-46174 research. One potential application is in cancer therapy, where BIM-46174 could be used in combination with other cancer treatments to improve efficacy. Furthermore, BIM-46174 could be studied in other diseases, such as neurodegenerative disorders, where LSD1 has been implicated. Finally, the development of more potent LSD1 inhibitors could improve the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, BIM-46174 is a small molecule inhibitor that has been shown to have promising therapeutic potential in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail. Future research on BIM-46174 could lead to new therapeutic applications and the development of more potent LSD1 inhibitors.
Synthesemethoden
The synthesis of BIM-46174 involves several steps, starting with the reaction between isobutylamine and N-benzylglycine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-benzyl-N-(p-toluenesulfonyl)-isobutylglycinamide. Finally, the addition of 4-methylbenzenesulfonyl chloride yields the desired product, BIM-46174.
Wissenschaftliche Forschungsanwendungen
BIM-46174 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In preclinical studies, BIM-46174 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)13-21-20(23)15-22(14-18-7-5-4-6-8-18)26(24,25)19-11-9-17(3)10-12-19/h4-12,16H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLLCJQRXNWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)



![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)